

Spectroscopic and Structural Elucidation of 1,4-Dinicotinoylpiperazine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Dinicotinoylpiperazine**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of directly published, comprehensive spectral data for this specific compound, this document presents a detailed, predictive analysis based on the known spectroscopic characteristics of its constituent moieties: the piperazine ring and the nicotinoyl group. This guide also includes generalized experimental protocols for its synthesis and characterization, providing a foundational framework for researchers working with this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,4- Dinicotinoylpiperazine**. These predictions are derived from the analysis of structurally similar compounds, including various N-acylpiperazines and nicotinoyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)



| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|-------------------------|
| ~8.70 | d | 2H | H-2, H-6 (Nicotinoyl) |
| ~7.80 | dt | 2H | H-4 (Nicotinoyl) |
| ~7.40 | dd | 2H | H-5 (Nicotinoyl) |
| ~3.80 | t | 8H | Piperazine ring protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|-------------------------|
| ~168 | C=O (Amide) |
| ~152 | C-2, C-6 (Nicotinoyl) |
| ~136 | C-4 (Nicotinoyl) |
| ~130 | C-3 (Nicotinoyl) |
| ~123 | C-5 (Nicotinoyl) |
| ~45 | Piperazine ring carbons |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|-------------------------------------|
| ~3050 | C-H stretch (Aromatic) |
| ~2950-2850 | C-H stretch (Aliphatic) |
| ~1640 | C=O stretch (Amide) |
| ~1590, 1480, 1420 | C=C and C=N stretch (Aromatic ring) |
| ~1280 | C-N stretch (Amide) |



Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |
|-----|--|
| 296 | [M] ⁺ (Molecular Ion) |
| 191 | [M - C ₅ H ₄ NCO] ⁺ |
| 106 | [C₅H₄NCO] ⁺ |
| 86 | [Piperazine]+ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **1,4-Dinicotinoylpiperazine**.

Synthesis of 1,4-Dinicotinoylpiperazine

Materials:

- Piperazine
- · Nicotinoyl chloride hydrochloride
- Triethylamine (or another suitable base)
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- · Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

• Dissolve piperazine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).



- Add triethylamine to the solution to act as a base.
- In a separate flask, prepare a solution or suspension of nicotinoyl chloride hydrochloride in anhydrous DCM.
- Slowly add the nicotinoyl chloride solution to the piperazine solution at 0 °C with constant stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure 1,4-Dinicotinoylpiperazine.

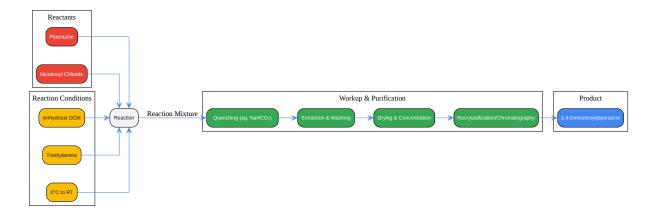
Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film. The spectral data is reported in wavenumbers (cm⁻¹).
- Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI)
 or electron impact (EI) mass spectrometer. The data is reported as mass-to-charge ratios
 (m/z).

Visualization of Workflow



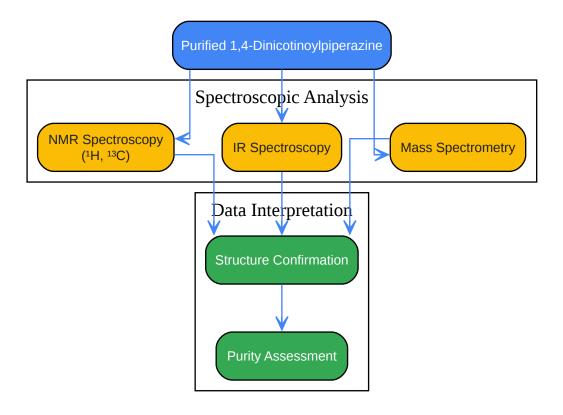
The following diagrams illustrate the general workflow for the synthesis and characterization of **1,4-Dinicotinoylpiperazine**.



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Caption: Synthetic workflow for **1,4-Dinicotinoylpiperazine**.





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Caption: Characterization workflow for **1,4-Dinicotinoylpiperazine**.

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